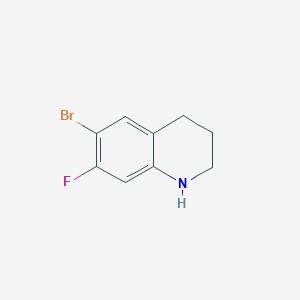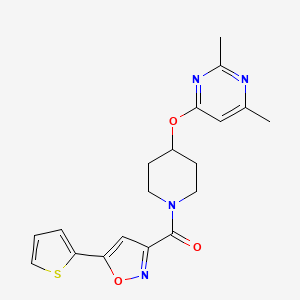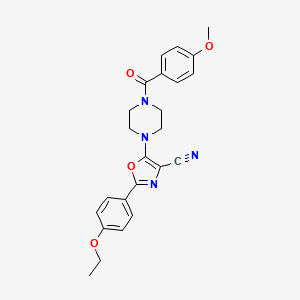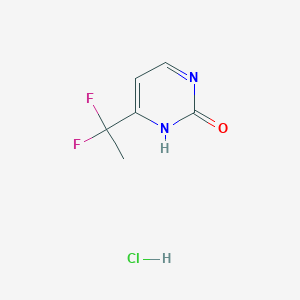
甲酸甲酯1-((3-乙酰苯基)氨基)-7-溴-3,4-二氢异喹啉-2(1H)-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a carbamoyl group, a bromo group, and a dihydroisoquinoline group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromatic acetylphenyl and dihydroisoquinoline rings, the carbamoyl group attached to the acetylphenyl ring, and the bromo group attached to the dihydroisoquinoline ring . These groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the carbamoyl group could potentially be hydrolyzed to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group could increase the compound’s density and boiling point compared to similar compounds without a bromo group .科学研究应用
四氢异喹啉在治疗中的应用
四氢异喹啉 (THIQ) 与所讨论的化合物具有结构相似性,以其多用途的治疗应用而闻名。最初与神经毒性效应有关,某些 THIQ 衍生物(如 1-甲基-1,2,3,4-四氢异喹啉)已被确定为内源性物质,具有预防哺乳动物帕金森症的潜力。THIQ 已被探索用于抗癌、抗菌和中枢神经系统治疗应用。美国食品药品监督管理局 (FDA) 批准了 THIQ 衍生物曲贝替定用于软组织肉瘤,这突显了这些化合物在抗癌药物发现中的重要性 (Singh & Shah, 2017)。
神经保护和抗抑郁潜力
1-甲基-1,2,3,4-四氢异喹啉 (1MeTIQ) 是哺乳动物大脑中的内源性化合物,在中枢神经系统疾病的动物模型中表现出神经保护、抗成瘾和抗抑郁样活性。有人认为,它的治疗作用可能归因于单胺能系统的轻度激活、抑制单胺氧化酶依赖性氧化以及降低大脑中的谷氨酸系统活性 (Antkiewicz‐Michaluk 等人,2018)。
氨基甲酸酯对乙酰胆碱酯酶的抑制作用
氨基甲酸酯,包括与目标化合物结构相关的那些,以其乙酰胆碱酯酶 (AChE) 抑制特性而闻名。这些化合物最初与 AChE 相互作用后会经历缓慢的水解过程,使其成为有效的 AChE 抑制剂。此特性被用于开发杀虫剂和治疗剂,突出了此类化合物在解决与 AChE 活性相关的疾病中的潜力 (Rosenberry & Cheung, 2019)。
线粒体神经变性和异喹啉
异喹啉衍生物(包括 THIQ)作为线粒体中复合物 I 的抑制剂,导致类似于帕金森病中观察到的神经退行性变化。此类化合物通过影响线粒体功能,为理解神经退行性机制和开发治疗干预措施提供了框架 (Kotake & Ohta, 2003)。
未来方向
属性
IUPAC Name |
methyl 1-[(3-acetylphenyl)carbamoyl]-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-12(24)14-4-3-5-16(10-14)22-19(25)18-17-11-15(21)7-6-13(17)8-9-23(18)20(26)27-2/h3-7,10-11,18H,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBPOIJDHHMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2771756.png)
![5,7-Dichlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2771758.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)
![1-[3-(2-Methylphenoxy)propyl]benzimidazole](/img/structure/B2771763.png)
![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2771765.png)
![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2771769.png)
![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)

![3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2771774.png)
